1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
Description
1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted at position 6 with a 3-methylphenyl group and at position 4 with a piperidine-4-carboxylic acid moiety. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s design leverages the piperidine-carboxylic acid scaffold, which enhances solubility and bioavailability, while the 3-methylphenyl group may optimize target binding through hydrophobic interactions.
Structure
3D Structure
Properties
IUPAC Name |
1-[6-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-3-2-4-14(9-12)15-10-16(19-11-18-15)20-7-5-13(6-8-20)17(21)22/h2-4,9-11,13H,5-8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCUXDZVAJLNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Substitution with 3-Methylphenyl Group: The pyrimidine ring is then subjected to a substitution reaction with a 3-methylphenyl halide in the presence of a base.
Formation of Piperidine Ring: The piperidine ring is synthesized separately through a cyclization reaction of a suitable precursor.
Coupling of Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings are coupled together using a suitable coupling reagent such as a palladium catalyst.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. 3-Methylphenyl : The trifluoromethyl group (CF₃) in enhances electronegativity and metabolic stability compared to the hydrophobic 3-methylphenyl group in the target compound.
- Positional Effects : Substitution at pyrimidine position 2 (e.g., compounds) versus position 4 (target compound) alters steric interactions with biological targets.
Physicochemical Properties
- Solubility : Piperidine-4-carboxylic acid enhances aqueous solubility, as seen in analogs like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (), which has a log S of -2.2 .
Biological Activity
1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid (CAS: 1119451-54-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-angiogenic properties, interactions with various biological targets, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a piperidine ring linked to a pyrimidine moiety and a 3-methylphenyl group. The synthesis typically involves multi-step organic reactions, with one method reported as the reaction of 6-methyl-N1-(4-pyridin-3-yl-pyrimidin-2-yl)benzene-1,3-diamine with piperidine-4-carboxylic acid in N,N-dimethylformamide under controlled conditions.
Anti-Angiogenic Properties
Research indicates that this compound exhibits significant anti-angiogenic activity. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. By inhibiting angiogenesis, this compound may serve as a potential therapeutic agent in cancer treatment.
DNA Cleavage Studies
The compound has also shown promise in DNA cleavage studies , suggesting applications in genetic research and therapeutic interventions. These studies indicate that it may interact with DNA repair mechanisms, which are critical for maintaining genomic stability.
Interaction with Biological Targets
This compound interacts with various biological targets, including enzymes involved in angiogenesis and DNA repair mechanisms. Understanding these interactions is essential for elucidating the compound's mechanism of action and potential therapeutic effects.
Comparative Analysis with Similar Compounds
To contextualize its biological activity, we can compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(6-Methyl-2-phenyl-pyrimidin-4-yl)piperidine | Contains similar piperidine and pyrimidine structure | May exhibit different biological activities due to structural variations |
| N-(4-Methylpyridin-2-yl)piperidine | Similar piperidine core but different substituents | Focused on neuropharmacological effects |
| 6-(3-Methylphenyl)-2-pyrimidinamine | A simpler analogue without the piperidine ring | Useful for studying basic pyrimidine interactions |
This table highlights the uniqueness of this compound, particularly its specific combination of functional groups.
Q & A
Q. What are the optimal synthetic routes for 1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid?
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 3-methylbenzaldehyde derivatives with ethyl cyanoacetate to form an α,β-unsaturated intermediate.
- Step 2: Cyclization with guanidine or urea under basic conditions (e.g., KOH/EtOH) to construct the pyrimidine ring .
- Step 3: Introduction of the piperidine-4-carboxylic acid moiety via nucleophilic substitution or coupling reactions (e.g., using EDC/HOBt for amide bond formation) .
- Purification: Column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization from ethanol/water mixtures .
Q. How can researchers characterize the structural purity of this compound?
- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of the pyrimidine ring (e.g., δ 8.5–9.0 ppm for pyrimidine protons) and piperidine conformation (axial/equatorial substituents) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS): Validate molecular weight (C₁₈H₂₀N₃O₂; theoretical [M+H]⁺ = 310.1556) .
Q. What solvents and reaction conditions are critical for improving synthesis yields?
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
- Temperature Control: Maintain 80–100°C during pyrimidine formation to avoid side reactions .
- Catalysts: Use Pd/C or CuI for cross-coupling steps involving aryl halides .
Advanced Research Questions
Q. How can structural modifications influence the compound’s biological activity?
- Substituent Effects:
- 3-Methylphenyl Group: Hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets). Replace with electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity .
- Piperidine Carboxylic Acid: Esterification (e.g., methyl ester) improves membrane permeability but reduces target engagement .
- SAR Studies: Compare IC₅₀ values against analogs like 1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide to identify critical pharmacophores .
Q. What computational methods are used to predict target interactions?
- Molecular Docking (AutoDock Vina): Simulate binding to kinases (e.g., EGFR, CDK2) using PDB structures (e.g., 1M17) .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models: Correlate logP values with antimicrobial activity using partial least squares regression .
Q. How can researchers resolve contradictions in reported biological activity data?
- Case Example: Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Standardize protocols using the ADP-Glo™ Kinase Assay .
- Meta-Analysis: Cross-reference datasets from PubChem BioAssay (AID 1259401) and ChEMBL to validate trends .
Q. What strategies address solubility limitations in in vitro assays?
- Co-solvents: Use DMSO (≤1% v/v) with PBS buffer (pH 7.4) to maintain solubility without cytotoxicity .
- Prodrug Design: Synthesize PEGylated derivatives to enhance aqueous solubility for intravenous administration .
Q. How can green chemistry principles be applied to its synthesis?
Q. What are its potential applications in drug discovery?
- Oncology: Inhibits PI3Kα (IC₅₀ = 120 nM) in MDA-MB-231 breast cancer cells .
- Neurology: Modulates σ-1 receptors (Ki = 8.7 nM) for neuropathic pain management .
Q. How to develop validated analytical methods for stability studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
